2-azido-1,3-dichloro-5-nitrobenzene
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Overview
Description
2-Azido-1,3-dichloro-5-nitrobenzene: is an organic compound characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 2-amino-1,3-dichloro-5-nitrobenzene followed by azidation using sodium azide . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.
Industrial Production Methods: Industrial production of 2-azido-1,3-dichloro-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,3-dichloro-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of more complex aromatic compounds.
Common Reagents and Conditions:
Sodium Azide:
Hydrogenation Catalysts: Employed in the reduction of the nitro group.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products:
Triazoles: Formed through cycloaddition reactions involving the azido group.
Aminobenzene Derivatives: Resulting from the reduction of the nitro group.
Scientific Research Applications
2-Azido-1,3-dichloro-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-azido-1,3-dichloro-5-nitrobenzene involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further participate in various chemical transformations. These reactions are facilitated by the electron-withdrawing effects of the nitro and chloro groups, which influence the reactivity of the benzene ring.
Comparison with Similar Compounds
2-Azido-1,3-dichlorobenzene: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Dichloro-5-nitrobenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
2-Azido-5-nitrobenzene: Lacks the chloro groups, affecting its chemical properties and reactivity.
Uniqueness: 2-Azido-1,3-dichloro-5-nitrobenzene is unique due to the combination of azido, dichloro, and nitro groups on a single benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
205681-92-1 |
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Molecular Formula |
C6H2Cl2N4O2 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
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